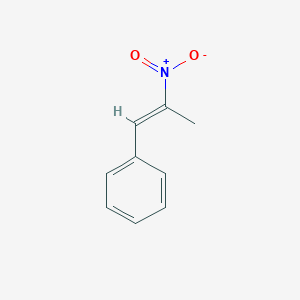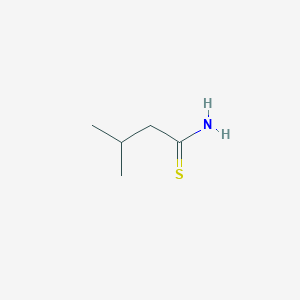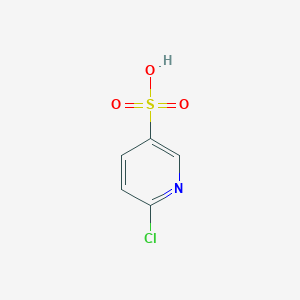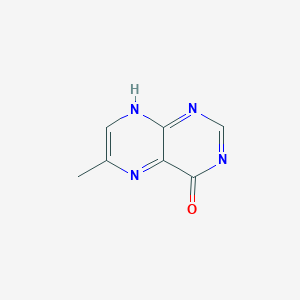
4(1H)-Pteridinone, 6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pteridinone, 6-methyl- is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the pteridine family of compounds, which are important in many biological processes. In
Wirkmechanismus
The mechanism of action of 4(1H)-Pteridinone, 6-methyl- is not fully understood. However, it is believed that this compound binds to DNA through the formation of hydrogen bonds with the nitrogen atoms in the DNA bases. This binding may lead to changes in the DNA structure and function, which could explain the compound's ability to detect DNA damage.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4(1H)-Pteridinone, 6-methyl- are not well characterized. However, studies have shown that this compound can bind to DNA and emit a fluorescent signal, which could be useful for studying DNA damage and repair processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4(1H)-Pteridinone, 6-methyl- in lab experiments is its ability to detect DNA damage through the emission of a fluorescent signal. This makes it a useful tool for studying DNA damage and repair processes. However, the limitations of this compound include its potential toxicity and the need for specialized equipment to detect the fluorescent signal.
Zukünftige Richtungen
There are several future directions for research involving 4(1H)-Pteridinone, 6-methyl-. One area of research could involve the development of new methods for synthesizing this compound. Another area of research could involve the use of this compound in the development of new diagnostic tools for detecting DNA damage. Additionally, further studies could be conducted to better understand the mechanism of action and potential biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 4(1H)-Pteridinone, 6-methyl- can be achieved through several methods. One such method involves the reaction of 2-amino-4-methylpyrimidine with formic acid to form 4-methyl-2-formamido-5-hydroxypyrimidine. This compound can then be cyclized with phosphorus oxychloride to form 4(1H)-Pteridinone, 6-methyl-.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pteridinone, 6-methyl- has been studied for its potential applications in scientific research. One area of research involves the use of this compound as a fluorescent probe for the detection of DNA damage. This compound has been shown to bind to damaged DNA and emit a fluorescent signal, making it a useful tool for studying DNA damage and repair processes.
Eigenschaften
CAS-Nummer |
16041-24-0 |
|---|---|
Produktname |
4(1H)-Pteridinone, 6-methyl- |
Molekularformel |
C7H6N4O |
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
6-methyl-3H-pteridin-4-one |
InChI |
InChI=1S/C7H6N4O/c1-4-2-8-6-5(11-4)7(12)10-3-9-6/h2-3H,1H3,(H,8,9,10,12) |
InChI-Schlüssel |
JQDJTEVUGHCYPQ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CNC2=NC=NC(=O)C2=N1 |
SMILES |
CC1=CN=C2C(=N1)C(=O)NC=N2 |
Kanonische SMILES |
CC1=CNC2=NC=NC(=O)C2=N1 |
Synonyme |
6-Methylpteridin-4(1H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



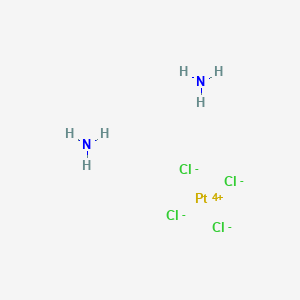
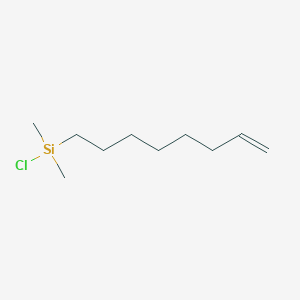
![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)
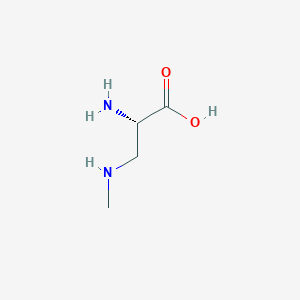
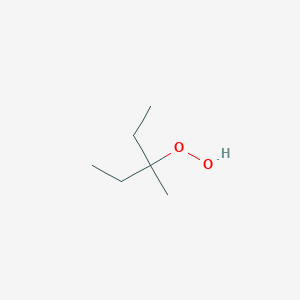
![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)
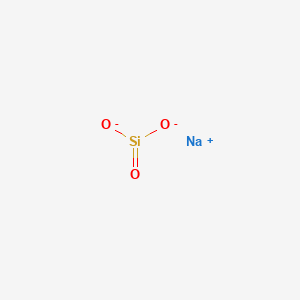
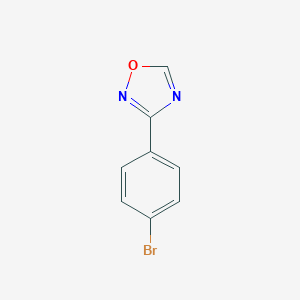
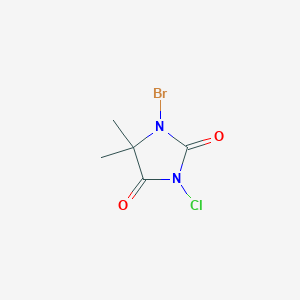

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)
